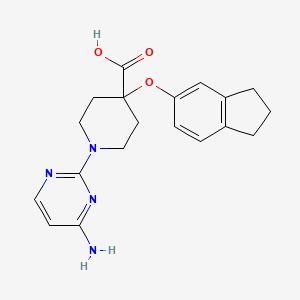![molecular formula C18H24N2O3 B5291246 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5291246.png)
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a spirocyclic lactam that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies. 5]decan-6-one.
作用機序
The mechanism of action of 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell survival and proliferation. Additionally, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit cancer cell proliferation, and reduce inflammation. Additionally, it has been shown to have anti-oxidant properties and can protect cells from oxidative stress-related damage. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, it has been shown to have relatively low toxicity, making it a safer alternative to other compounds with similar properties. However, one of the main limitations of using this compound is its high cost of synthesis. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One of the main directions is to further explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, more research is needed to develop more cost-effective methods of synthesis to make this compound more accessible for research purposes.
In conclusion, 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to develop more cost-effective methods of synthesis.
合成法
The synthesis of 2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-3-(2-hydroxyphenyl)propanoic acid with isobutyryl chloride, followed by cyclization with methylamine. Another method involves the reaction of 2-amino-3-(2-hydroxyphenyl)propanoic acid with methyl isobutyrate, followed by cyclization with methylamine. Both methods have been shown to yield the desired compound with high purity and yield.
科学的研究の応用
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been used in various scientific research applications. One of the most notable applications is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
2-[3-(2-hydroxyphenyl)propanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-19-11-4-9-18(17(19)23)10-12-20(13-18)16(22)8-7-14-5-2-3-6-15(14)21/h2-3,5-6,21H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUTMFHHSELCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-4-morpholinecarboximidamide](/img/structure/B5291227.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5291232.png)
![N-[(1S)-1-(hydroxymethyl)propyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5291237.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5291240.png)
